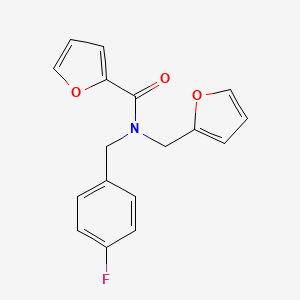
A-Methyldigoxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is closely related to digoxin, differing only by an O-methyl group on the terminal monosaccharide . This compound has been utilized in clinical settings due to its potent cardiotonic properties.
Vorbereitungsmethoden
A-Methyldigoxin is synthesized through the O-methylation of digoxin. The process involves dissolving digoxin in a mixture of dimethylformamide and dioxane, followed by the addition of strontium hydroxide and aluminum oxide . This reaction facilitates the methylation of the terminal monosaccharide, resulting in the formation of this compound.
Analyse Chemischer Reaktionen
A-Methyldigoxin undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction can occur under acidic or basic conditions, often using reagents like hydrochloric acid or sodium hydroxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
A-Methyldigoxin has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cardiac glycosides under various chemical conditions.
Biology: Researchers utilize this compound to investigate its effects on cellular processes and its interaction with biological molecules.
Medicine: Clinically, it is employed to manage heart conditions, providing insights into its pharmacokinetics and pharmacodynamics.
Industry: The compound is used in the development of new cardiac drugs and in the study of drug delivery systems
Wirkmechanismus
A-Methyldigoxin exerts its effects by inhibiting the sodium-potassium ATPase pump in cardiac cells. This inhibition leads to an increase in intracellular sodium levels, which subsequently promotes calcium influx through the sodium-calcium exchanger. The elevated intracellular calcium enhances cardiac contractility, thereby improving heart function .
Vergleich Mit ähnlichen Verbindungen
A-Methyldigoxin is similar to other cardiac glycosides such as digoxin, digitoxin, and β-acetyldigoxin. it is unique due to its O-methyl group, which affects its pharmacokinetic properties. For example, this compound has a more rapid onset of action compared to digoxin and digitoxin .
Similar Compounds
- Digoxin
- Digitoxin
- β-Acetyldigoxin
- α-Methyldigoxin
This compound’s distinct structural modification provides it with unique pharmacological characteristics, making it a valuable compound in both clinical and research settings.
Eigenschaften
Molekularformel |
C42H66O14 |
|---|---|
Molekulargewicht |
795.0 g/mol |
IUPAC-Name |
3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
InChI |
InChI=1S/C42H66O14/c1-20-37(47)31(49-6)18-36(51-20)56-39-22(3)53-35(17-30(39)44)55-38-21(2)52-34(16-29(38)43)54-25-9-11-40(4)24(14-25)7-8-27-28(40)15-32(45)41(5)26(10-12-42(27,41)48)23-13-33(46)50-19-23/h13,20-22,24-32,34-39,43-45,47-48H,7-12,14-19H2,1-6H3/t20-,21-,22-,24-,25+,26-,27-,28+,29+,30+,31+,32-,34+,35+,36+,37-,38-,39-,40+,41+,42+/m1/s1 |
InChI-Schlüssel |
JMBCGBLJEROJPQ-PEQKVOOWSA-N |
Isomerische SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5C[C@H]([C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O |
Kanonische SMILES |
CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CC(C7(C6(CCC7C8=CC(=O)OC8)O)C)O)C)C)C)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,9-Methanoimidazo[2,1-D][1,2,5]oxadiazepine](/img/structure/B13826492.png)
![N-(3-methoxypropyl)-5-[4-(propan-2-yloxy)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B13826500.png)
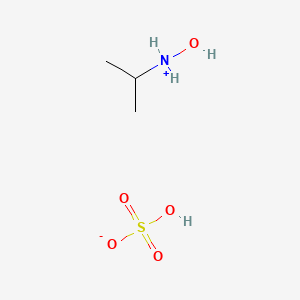
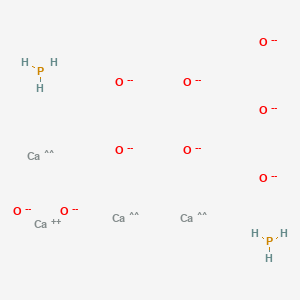
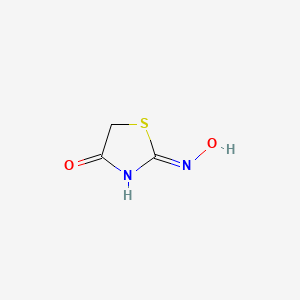

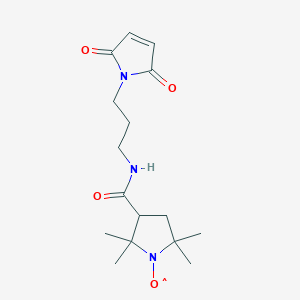
![(4S)-4-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-5-[[(2S,3R)-3-hydroxy-1-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]amino]-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13826539.png)
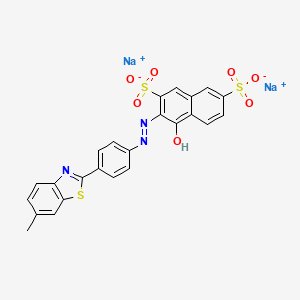
![(8R,9R,10R,13S,14R)-6-(hydroxymethyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B13826543.png)
![N-[2-(cyanomethyl)-4-(thiophen-2-yl)-1,3-thiazol-5-yl]furan-2-carboxamide](/img/structure/B13826546.png)
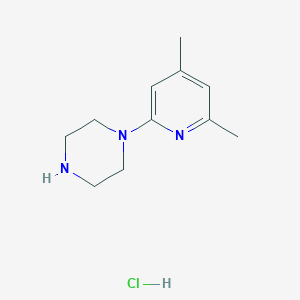
![1-[(1R,2R)-2-ethylcyclohexyl]ethanone](/img/structure/B13826559.png)
